4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC14652195
Molecular Formula: C6H7F2N3O2
Molecular Weight: 191.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7F2N3O2 |
|---|---|
| Molecular Weight | 191.14 g/mol |
| IUPAC Name | 4-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H7F2N3O2/c7-4(8)2-11-5(6(12)13)3(9)1-10-11/h1,4H,2,9H2,(H,12,13) |
| Standard InChI Key | OAEVSGLXUDMENS-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN(C(=C1N)C(=O)O)CC(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid, reflects its substitution pattern: a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) bearing an amino group at position 4, a 2,2-difluoroethyl chain at position 1, and a carboxylic acid group at position 5 . The canonical SMILES representation (C1=NN(C(=C1N)C(=O)O)CC(F)F) and Standard InChIKey (OAEVSGLXUDMENS-UHFFFAOYSA-N) provide unambiguous descriptors for its structure.
Crystallographic and Spectroscopic Data
Though no crystallographic data for this specific compound are available in the provided sources, analogous pyrazole-carboxylic acid derivatives exhibit planar aromatic cores with hydrogen-bonding networks involving the carboxylic acid and amino groups . Such interactions often influence solubility and crystallinity, critical factors in pharmaceutical formulation.
Physicochemical Properties
Stability and Solubility
The compound’s solubility profile is influenced by its ionizable carboxylic acid (pKa ≈ 2–3) and amino (pKa ≈ 9–10) groups, rendering it water-soluble at physiological pH. The difluoroethyl group enhances lipid solubility, potentially improving membrane permeability in drug candidates .
Thermal and Spectral Characteristics
Key properties inferred from structural analogs include:
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Melting Point: Estimated 180–220°C (decomposition may occur above 200°C).
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UV-Vis Absorption: λmax ≈ 260–280 nm due to the conjugated π-system.
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NMR Signatures: Distinct ¹⁹F NMR signals near δ -120 ppm (CF2 group) and ¹H NMR peaks for the pyrazole ring (δ 6.5–8.0 ppm) .
Applications in Research and Industry
Pharmaceutical Intermediates
Pyrazole derivatives are privileged scaffolds in medicinal chemistry, contributing to kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The difluoroethyl group may enhance metabolic stability by resisting oxidative degradation, while the carboxylic acid enables salt formation for improved bioavailability .
Materials Science
Conjugated pyrazole-carboxylic acid systems could serve as ligands for metal-organic frameworks (MOFs) or catalysts. The carboxylic acid group facilitates coordination to metal ions, as demonstrated in zinc-containing MOFs .
| Supplier | Purity | Packaging | Price Range (USD/g) |
|---|---|---|---|
| AK Scientific | ≥95% | 1–5 g | $150–$200 |
| MolCore BioPharm | ≥97% | 10–100 g | $120–$180 |
| VulcanChem | ≥90% | 50–500 mg | $200–$250 |
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